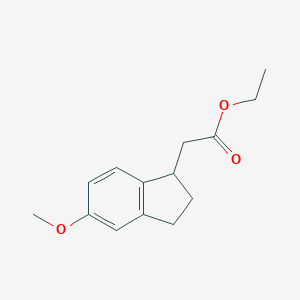

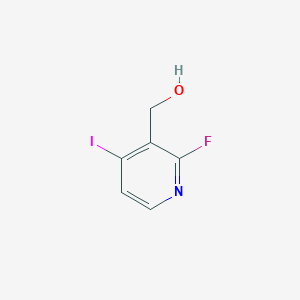

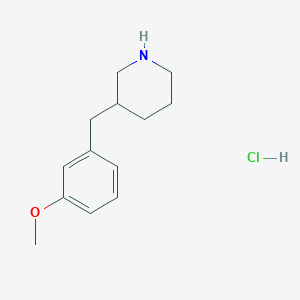

![molecular formula C16H20N2O2 B069140 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione CAS No. 189333-48-0](/img/structure/B69140.png)

9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione, can be achieved through several methods. A notable approach involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions, not requiring a catalyst, to yield various diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012). Additionally, intramolecular spirocyclization of 4-substituted pyridines has been employed for the construction of 3,9-diazaspiro[5.5]undecane derivatives, indicating a versatile approach to these compounds (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively analyzed through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can exhibit complex structural features, including the presence of spirocyclic systems and substituted functional groups that significantly influence their chemical behavior and biological activity (Zeng et al., 2010; Zeng, Cai, & Guo, 2013).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their reactive nature and functional versatility. Their reactivity has been exploited in synthesizing anticonvulsant, antihypertensive, and potentially analgesic compounds, indicating their utility in medicinal chemistry (Aboul-Enein et al., 2014; Clark et al., 1983; García et al., 2019).

Physical Properties Analysis

The physical properties of this compound and related compounds have been characterized through various analytical methods. These studies often focus on determining melting points, solubility, and other physical parameters essential for understanding the compounds' behavior in different environments and potential applications (Abou-Elenien et al., 1991).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity in synthetic transformations and interactions with biological targets, are central to their application in drug design and synthesis. Their ability to undergo various chemical reactions enables the development of molecules with significant therapeutic potential (Lazic et al., 2017; Islam et al., 2017).

Wissenschaftliche Forschungsanwendungen

Biological Activity and Therapeutic Potential

Research indicates that compounds similar in structure to 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione exhibit a broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural modifications. Some of these compounds have been utilized as anthelmintic agents or for specific purposes such as controlling sea lamprey populations in Canadian lakes, underscoring their practical applications in public health and environmental management (Waisser & Kubicová, 1993).

Supramolecular Chemistry and Polymer Science

The molecule's structural motif is conducive to supramolecular self-assembly, offering exciting possibilities in nanotechnology, polymer processing, and biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share some structural similarities with this compound, have been leveraged for their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties have been harnessed for various applications, ranging from the development of novel materials to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Chemical Modification

The molecule serves as a versatile building block in organic synthesis, contributing to the development of new chemical entities with enhanced biological or physical properties. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, exemplifies the strategic use of similar structural motifs in facilitating complex synthesis processes (Qiu et al., 2009).

Environmental Impact and Degradation

Understanding the environmental fate and transformation of benzodiazepines, which are structurally related to this compound, is crucial for assessing their ecological impact and developing effective strategies for water treatment and pollution control. Research has focused on the occurrence, persistence, and removal of these compounds during water treatment processes, highlighting the need for comprehensive studies to ensure environmental safety (Kosjek et al., 2012).

Safety and Hazards

The safety information for 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Eigenschaften

IUPAC Name |

9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOUQZZYZKEBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297459 | |

| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189333-48-0 | |

| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

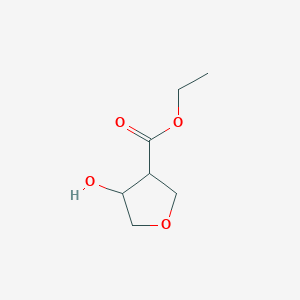

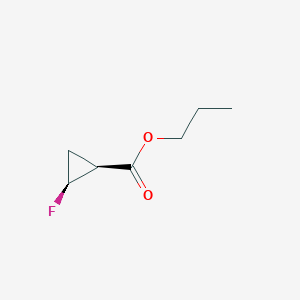

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)